N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXHNCPHDDTHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381640 | |
| Record name | N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648408-76-8 | |
| Record name | N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid.
Formation of Isocyanate: 4-chloroaniline is treated with phosgene to form 4-chlorophenyl isocyanate.
Coupling Reaction: The 4-chlorophenyl isocyanate is then reacted with 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxamide under controlled conditions to form the desired urea derivative.
Industrial Production Methods
In industrial settings, the production of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells through the modulation of specific signaling pathways related to cell survival and apoptosis .
Mechanism of Action :
The compound's mechanism involves the inhibition of key enzymes involved in tumor growth, such as protein kinases. By targeting these enzymes, it disrupts critical cellular processes necessary for cancer cell survival .
Agricultural Science
Herbicidal Properties :
Research indicates that this compound exhibits potent herbicidal activity against a range of weed species. Its application in agricultural settings has been linked to effective weed management strategies, particularly in crops sensitive to traditional herbicides .
Case Study :
A field trial conducted on maize crops revealed that the application of this compound significantly reduced weed biomass without adversely affecting crop yield. This highlights its potential as a selective herbicide that can enhance agricultural productivity while minimizing environmental impact .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Aryl Substituents
The compound’s activity and physicochemical properties are influenced by substituents on both aryl rings. Key analogs include:
Key Observations :
- Halogen Position : Substitution at the 4-position (para) on the phenyl ring maximizes electronic effects and steric compatibility with biological targets compared to ortho (2-Cl) derivatives .
- Trifluoromethyl Group : The -CF₃ group on the pyridyl ring enhances metabolic stability and membrane permeability due to its strong electron-withdrawing and hydrophobic nature .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration. For example, the 4-CF₃ analog has a calculated logP of ~3.5, compared to ~2.8 for non-fluorinated analogs .
- Solubility : Hydroxyl or methyl substituents on the phenyl ring improve aqueous solubility (e.g., 4-OH derivative: ~50 µg/mL vs. 4-Cl: ~10 µg/mL) but may reduce cellular uptake .
- Thermal Stability : Pyridyl-containing ureas exhibit higher melting points (e.g., 207–209°C for analogs with rigid pyridyl cores) compared to phenyl-only derivatives .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Kinase Inhibition: The pyridyl ring’s nitrogen atoms may chelate ATP-binding site residues in kinases, a feature absent in non-heterocyclic analogs like CTPPU .
Biological Activity
N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H8Cl2F3N3O
- CAS Number : 648408-76-8
- Synonyms : 1-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea
The compound features a urea linkage that is crucial for its biological activity, particularly in modulating various enzymatic pathways.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation and inflammation.
- Antimicrobial Activity : Studies suggest that it possesses significant antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes.
- Antiparasitic Effects : Preliminary data indicate potential efficacy against parasitic infections, particularly leishmaniasis.
Biological Activity Summary
The following table summarizes key biological activities and findings associated with this compound:
Case Studies
-
Anticancer Research :
A study conducted on various cancer cell lines demonstrated that this compound exhibited potent anticancer properties, with IC50 values significantly lower than standard chemotherapeutics such as doxorubicin. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. -
Antimicrobial Efficacy :
In vitro tests revealed that the compound displayed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with a notable zone of inhibition observed for S. aureus and E. coli. The mechanism appears to involve disruption of the bacterial cell wall integrity. -
Leishmaniasis Treatment :
Animal studies highlighted the potential of this compound as an effective treatment for leishmaniasis, showing significant reduction in parasite load in treated groups compared to control groups.
Q & A
Basic Research Question
- NMR : H/C NMR identifies substitution patterns. For example:
- IR : Urea C=O stretches appear at 1640–1680 cm⁻¹; NH stretches at 3200–3400 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
Discrepancies arise from assay variability or structural analogs. Mitigation strategies:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for TRPV1 antagonism studies) and controls .
- Structural analogs : Compare with N-(4-chlorophenyl)urea derivatives (e.g., ABT-102, a TRPV1 antagonist) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies (e.g., pesticidal IC₅₀ values) to identify outliers .
What computational approaches predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., TRPV1 or insect nicotinic acetylcholine receptors).
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
How can reaction yields be optimized for derivatives with bulky substituents?
Advanced Research Question
- Catalyst screening : Pd(OAc)₂/Xantphos improves coupling efficiency for sterically hindered pyridyl groups .
- Solvent effects : Switch from THF to DMF to enhance solubility of trifluoromethyl-containing intermediates.
- Byproduct analysis : LC-MS monitors side products (e.g., dechlorinated analogs) for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
